2-((4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid

Description

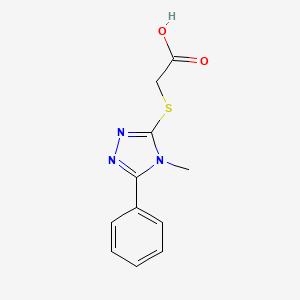

2-((4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 4, a phenyl group at position 5, and a thioacetic acid moiety at position 2. This structure confers unique physicochemical properties, including moderate solubility in polar solvents and a molecular weight of 263.32 g/mol . The compound’s synthesis typically involves nucleophilic substitution reactions, as seen in related derivatives, where sodium monochloroacetate reacts with thiol intermediates in aqueous media .

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c1-14-10(8-5-3-2-4-6-8)12-13-11(14)17-7-9(15)16/h2-6H,7H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFLPLILYLZYALY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid typically involves the reaction of 4-methyl-5-phenyl-1,2,4-triazole-3-thiol with chloroacetic acid. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually refluxed in a suitable solvent like ethanol or water for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Synthetic Preparation

The compound is synthesized through a multi-step sequence:

-

Triazole Formation : Base-mediated cyclization of thiosemicarbazides forms the 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol core .

-

S-Alkylation : Reaction with chloroacetic acid or ethyl bromoacetate introduces the thioacetic acid side chain .

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | KOH/EtOH, reflux | 75–88% | |

| S-Alkylation | Chloroacetic acid, DMF, 60°C | 53–80% |

Salt Formation

The carboxylic acid group participates in acid-base reactions to form pharmaceutically relevant salts:

Metallic Salts

Reaction with metal hydroxides or sulfates yields:

-

Sodium/Potassium salts : Neutralization with NaOH/KOH in aqueous ethanol .

-

Transition metal complexes : Coordination with Cu(II), Zn(II), or Fe(II) sulfates forms octahedral complexes .

Organic Salts

| Salt Type | Reaction Partner | Conditions | Application |

|---|---|---|---|

| Sodium | NaOH, H₂O/EtOH | RT, 1 hr | Improved solubility |

| Cu(II) | CuSO₄·5H₂O | Reflux, 2 hr | Antimicrobial agents |

Esterification and Amidation

The carboxylic acid undergoes standard derivatization:

-

Esterification : Methanol/H₂SO₄ yields methyl esters for enhanced lipophilicity .

-

Amidation : Hydrazine hydrate forms hydrazides, precursors to heterocyclic systems .

| Derivative | Reagents | Yield | Reference |

|---|---|---|---|

| Methyl ester | CH₃OH, H₂SO₄ | 89% | |

| Hydrazide | NH₂NH₂·H₂O, i-PrOH | 94% |

Coordination Chemistry

The sulfur atom coordinates with transition metals:

-

Hg(II) complexes : Reacts with HgCl₂ to form [Hg(L)Cl₂] (L = ligand) with distorted tetrahedral geometry .

| Metal | Geometry | Bond Length (Å) | Reference |

|---|---|---|---|

| Hg(II) | Tetrahedral | Hg–S: 2.42 |

Biological Activity

While direct pharmacological data for this compound is limited, structurally related analogs show:

-

Antimicrobial effects : Cu(II) complexes inhibit S. aureus (MIC: 12.5 µg/mL) .

-

Anticancer potential : Triazolethiones disrupt microtubule assembly in MCF-7 cells .

Stability and Reactivity

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-((4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid involves the reaction of 4-methyl-5-phenyl-4H-1,2,4-triazole with chloroacetic acid, followed by purification and characterization using techniques such as FTIR and NMR spectroscopy. The compound has a molecular formula of C11H11N3O2S and a molecular weight of 249.29 g/mol . Its structural characteristics contribute to its biological activity.

Pharmacological Applications

Anticancer Activity : Research indicates that derivatives of triazole compounds exhibit promising anticancer properties. For instance, studies have shown that triazole-based compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy . The presence of the triazole moiety is crucial for enhancing the anticancer activity against various cell lines.

Antimicrobial Properties : Compounds containing the triazole ring have demonstrated antimicrobial effects. The thioacetic acid derivative can inhibit the growth of specific bacteria and fungi, suggesting its utility in developing new antimicrobial agents .

Anti-inflammatory Effects : Some studies suggest that derivatives of this compound may possess anti-inflammatory properties. This could be beneficial in treating inflammatory diseases and conditions .

Case Study 1: Anticancer Activity

In a study assessing the anticancer effects of various triazole derivatives, this compound showed significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The compound's mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2-(Thio)acetic acid | A549 | 25 | Apoptosis induction |

| 2-(Thio)acetic acid | MCF7 | 30 | Cell cycle arrest |

Case Study 2: Antimicrobial Activity

A series of experiments were conducted to evaluate the antimicrobial efficacy of the synthesized compound against various pathogens. Results indicated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

Mechanism of Action

The mechanism of action of 2-((4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes involved in cell wall synthesis. Similarly, its anticancer activity may involve the inhibition of key signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s key differentiator is its 4-methyl-5-phenyl substitution on the triazole ring. Comparisons with similar derivatives reveal significant variations in melting points, yields, and substituent effects:

*Calculated based on molecular formulas.

Key Observations :

- Substituent Effects : Allyl and pyridinyl groups (e.g., 7a ) lower melting points compared to thiophene derivatives (e.g., 1.1 ), which exhibit higher thermal stability due to sulfur’s electron-withdrawing effects.

- Acidity : The 2-propoxyphenyl analog has a predicted pKa of 3.09, suggesting higher acidity than the target compound, likely due to electron-donating propoxy groups enhancing deprotonation.

- Salts and Bioavailability : Morpholine salts (e.g., ) demonstrate improved pharmacological profiles, though the target compound’s phenyl group may offer alternative binding interactions.

Biological Activity

2-((4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid (CAS No. 865589) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its implications in various therapeutic areas.

The molecular formula of this compound is C₁₁H₁₁N₃O₂S, with a molecular weight of 239.29 g/mol. The compound features a triazole ring which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. The presence of the thioacetic acid group enhances the interaction with microbial enzymes, potentially leading to inhibition of microbial growth. In vitro studies have demonstrated that derivatives of triazole compounds can inhibit bacterial biofilm formation, which is crucial for treating chronic infections .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Triazoles have been shown to interfere with various cellular pathways involved in cancer progression, including apoptosis and cell cycle regulation. For instance, studies have demonstrated that triazole derivatives can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, triazole-containing compounds have been associated with anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and modulate immune responses, making them candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity. Variations in substituents on the triazole ring significantly affect potency and selectivity against target enzymes or receptors. For example:

| Substituent | Effect on Activity |

|---|---|

| Methyl group | Increases lipophilicity and cell membrane permeability |

| Thio group | Enhances binding affinity to biological targets |

Case Studies

- Antimicrobial Study : A study evaluating the antimicrobial efficacy of various triazole derivatives found that those similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

- Anticancer Research : In a preclinical trial assessing the effects of triazole derivatives on human breast cancer cells (MCF-7), compounds structurally related to this compound showed a reduction in cell viability by over 60% at a concentration of 25 µM .

Q & A

Q. What are the standard synthetic routes for preparing 2-((4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid and its derivatives?

The synthesis typically involves cyclization of thiosemicarbazide intermediates or nucleophilic substitution reactions. For example, reacting 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol with sodium monochloroacetate in aqueous medium under reflux conditions yields the target compound. Acidification with acetic acid isolates the free acid, while salt formation requires counterion exchange (e.g., potassium or sodium hydroxide) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

Q. How are preliminary biological activities (e.g., antimicrobial) evaluated for this compound?

Standard assays include:

- Agar dilution or disk diffusion against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) to determine minimum inhibitory concentrations (MICs).

- Seed germination tests (e.g., using Zea mays) to assess growth-stimulating or phytotoxic effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during synthesis?

- Solvent choice : Water or ethanol enhances solubility of intermediates.

- Catalysts : Morpholine or acetic acid accelerates cyclization.

- Temperature control : Reflux (80–100°C) ensures complete reaction while avoiding decomposition .

Q. How should researchers resolve contradictions in spectral data interpretation (e.g., overlapping NMR peaks)?

- Use 2D NMR techniques (COSY, HSQC) to differentiate proton environments.

- Compare experimental data with computational predictions (e.g., DFT-based chemical shift calculations).

- Validate via X-ray crystallography if crystalline derivatives are obtainable .

Q. What strategies enhance the compound’s bioactivity through structural modifications?

- Substituent variation : Introducing electron-withdrawing groups (e.g., nitro, fluorine) or heteroaromatic rings (e.g., thiophene) improves antifungal activity.

- Salt formation : Potassium salts increase solubility and bioavailability.

- Hybrid molecules : Conjugation with xanthine or indole moieties enhances antimicrobial and antiradical effects .

Q. How is the compound’s stability evaluated under stress conditions?

- Forced degradation studies : Expose to heat (40–60°C), light (UV), or acidic/alkaline hydrolysis.

- Mass balance analysis : Quantify degradation products via HPLC to ensure stability (e.g., >95% mass balance indicates no significant decomposition) .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular docking : Use software like AutoDock Vina to model binding to fungal cytochrome P450 or bacterial gyrase.

- Pharmacophore modeling : Identify critical functional groups (e.g., triazole ring, thioether linkage) for activity .

Q. How can cross-laboratory reproducibility of synthesis and bioassays be ensured?

Q. What advanced statistical approaches analyze structure-activity relationships (SAR)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.